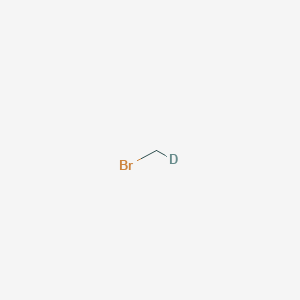

Bromo(deuterio)methane

描述

Bromo(deuterio)methane (CD₃Br) is the deuterated analog of bromomethane (CH₃Br), where three hydrogen atoms are replaced by deuterium (²H), a stable isotope of hydrogen. This substitution introduces significant isotopic effects, altering its physical and chemical properties compared to non-deuterated bromomethane. Key applications include its use as a tracer in kinetic studies, mechanistic probes in organic synthesis, and isotopic labeling in spectroscopy due to deuterium's nuclear spin properties .

The kinetic isotope effect (KIE) arising from deuterium's higher mass (≈2 atomic mass units vs. hydrogen's ≈1) reduces reaction rates in bond-breaking steps, making CD₃Br less reactive than CH₃Br in substitution and elimination reactions. This property is exploited to study reaction mechanisms and transition states .

属性

IUPAC Name |

bromo(deuterio)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584362 | |

| Record name | Bromo(~2~H_1_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861-05-8 | |

| Record name | Bromo(~2~H_1_)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1861-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The direct bromination of deuterated methane (CD₄) represents the most straightforward route to CD₃Br. This gas-phase reaction proceeds via a free-radical chain mechanism initiated by ultraviolet (UV) light or thermal activation. The general reaction is:

Key parameters include:

-

Temperature : Optimal between 250–350°C to balance reaction rate and side-product formation.

-

Pressure : Elevated pressures (1.5–3 atm) favor bromine diffusion into the gas phase.

-

Deuterium Source : CD₄ must be isotopically enriched (>99% D) to minimize protiated impurities.

Photochemical initiation (λ = 400–500 nm) enhances selectivity by reducing thermal degradation. Industrial-scale implementations often employ quartz reactors with integrated UV lamps to maximize photon flux.

Yield and Purity

Typical yields range from 60–75%, with major byproducts including CD₂Br₂ and CDBr₃. Post-reaction purification involves fractional distillation under inert atmospheres to isolate CD₃Br (boiling point: 3.6°C). Isotopic purity exceeding 98% is achievable with careful CD₄ feedstock selection.

Nucleophilic Substitution of Deuterated Methanol

Acid-Catalyzed Halogen Exchange

Deuterated methanol (CD₃OH) serves as a precursor in this two-step process. The hydroxyl group is replaced via reaction with hydrogen bromide (HBr) under acidic conditions:

Optimization Insights :

Base-Promoted Reactions

Alternative approaches employ strong bases like potassium tert-butoxide (tBuOK) to deprotonate CD₃OH, enhancing nucleophilicity. However, this method risks elimination reactions forming CD₂=O, necessitating stringent temperature control (0–25°C).

Alternative Synthetic Routes

Grignard Reagent Alkylation

Deuterated Grignard reagents (e.g., CD₃MgBr) react with bromine sources to yield CD₃Br. While less common, this method offers superior stereochemical control:

Challenges :

-

Moisture sensitivity requires anhydrous conditions.

-

Scalability is limited by the cost of deuterated organomagnesium compounds.

Isotopic Exchange Reactions

Post-synthetic deuterium incorporation into pre-formed bromomethane (CH₃Br) is feasible using D₂O or deuterated acids. However, equilibrium limitations restrict isotopic enrichment to <50%, making this method unsuitable for high-purity applications.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Isotopic Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Bromination of CD₄ | 60–75 | 98–99 | High | Industrial |

| CD₃OH + HBr | 85–90 | 95–97 | Moderate | Lab-scale |

| Grignard Alkylation | 70–80 | >99 | Very High | Microscale |

| Isotopic Exchange | <50 | 40–50 | Low | Non-viable |

Key Observations :

-

The bromination route is preferred for large-scale production despite moderate yields.

-

Acid-catalyzed substitution offers the best balance of cost and efficiency for laboratory synthesis.

-

Grignard methods are reserved for applications requiring exceptional isotopic purity.

化学反应分析

Types of Reactions: Bromo(deuterio)methane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes (CD2=CH2).

Addition Reactions: It can add to multiple bonds in the presence of catalysts, forming deuterated brominated compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used under mild to moderate temperatures.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures.

Addition Reactions: Catalysts such as palladium or platinum are employed under controlled conditions.

Major Products:

Substitution Reactions: Deuterated alcohols (CD2OH), nitriles (CD2CN), and amines (CD2NH2).

Elimination Reactions: Deuterated alkenes (CD2=CH2).

Addition Reactions: Deuterated brominated compounds (CD2Br2).

科学研究应用

Medicinal Chemistry

Deuterated Drugs

The incorporation of deuterium in pharmaceuticals can significantly alter the metabolic and pharmacokinetic properties of drugs. For instance, deuterated compounds like deutetrabenazine have been approved by the FDA, demonstrating improved efficacy and reduced side effects compared to their non-deuterated counterparts . Bromo(deuterio)methane serves as a key reagent in synthesizing these deuterated drugs through various methods such as dehalogenation and hydrogen isotope exchange.

Kinetic Isotope Effects (KIE)

Deuterated compounds are essential for studying reaction mechanisms via KIE. The presence of deuterium alters the reaction rates, allowing researchers to infer details about transition states and pathways . this compound is frequently used as a standard in high-resolution mass spectrometry to investigate these effects.

Organic Synthesis

Electrochemical Deuteration

Recent advancements in electrochemical methods have highlighted the utility of this compound in organic synthesis. The electrochemical reduction of halides can lead to selective deuteration, enhancing atom economy and minimizing side reactions . For example, the use of this compound in electrocatalytic processes has shown promise for producing deuterated aromatic compounds efficiently .

Functionalization of Organic Compounds

this compound is also employed in the functionalization of various organic substrates. Its ability to serve as a source of deuterium makes it valuable for introducing deuterium labels into complex molecules, which is crucial for studying biological interactions and mechanisms .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents like this compound are essential for eliminating background signals from hydrogen. This enhances the clarity of spectral data, allowing for more accurate structural elucidation of compounds . The unique chemical shifts associated with deuterium provide additional information regarding molecular dynamics and interactions.

Mass Spectrometry

Deuterated compounds are widely used as internal standards in mass spectrometry. This compound's stable isotopic nature allows it to be utilized for calibrating instruments and quantifying analytes with high precision .

Case Studies

作用机制

The mechanism of action of bromo(deuterio)methane involves its participation in chemical reactions through the formation and breaking of bonds. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atom leads to slower reaction rates compared to hydrogen. This property is exploited in studies of reaction mechanisms and in the design of deuterium-labeled compounds with improved stability.

相似化合物的比较

Structural and Reactivity Profiles

The table below compares Bromo(deuterio)methane with structurally related halogenated methanes and ethanes:

Key Observations:

Deuterium Isotope Effects: CD₃Br exhibits slower reaction kinetics than CH₃Br due to the KIE, which stabilizes the transition state in bond-breaking steps (e.g., SN2 reactions) .

Halogen Influence: Leaving Group Ability: Reactivity in nucleophilic substitution follows the trend I > Br > Cl. CD₃I reacts faster than CD₃Br, while CD₃Cl is the least reactive . Electrophilicity: Dibromomethane (CH₂Br₂) is more electrophilic than mono-halogenated analogs, enabling participation in elimination or coupling reactions .

Steric and Electronic Effects :

- Bromoethane (C₂H₅Br) has reduced SN2 reactivity compared to CD₃Br due to steric hindrance from the ethyl group .

- CD₃Br’s compact methyl group allows efficient backside attack in SN2 mechanisms, whereas bulkier analogs like C₂H₅Br favor alternative pathways (e.g., SN1) .

Limitations and Challenges

- Synthetic Complexity : Deuterated compounds like CD₃Br require specialized synthesis (e.g., catalytic exchange or Grignard reactions with deuterated reagents), increasing cost .

- Reduced Reactivity : The KIE limits CD₃Br’s utility in industrial processes where high reaction rates are critical.

生物活性

Bromo(deuterio)methane, also known as bromoform when fully brominated, is a halogenated hydrocarbon with significant implications in biological systems, particularly in its role as a methanogenesis inhibitor and its potential environmental impacts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on microbial communities, and potential applications in mitigating greenhouse gas emissions.

This compound is characterized by the substitution of hydrogen atoms with deuterium, which alters its physicochemical properties. The introduction of deuterium can influence the compound's lipophilicity and acidity, potentially affecting its biological interactions and metabolic pathways .

Inhibition of Methanogenesis

One of the primary biological activities of this compound is its inhibition of methanogenesis, a crucial process in the carbon cycle where methanogenic archaea convert organic matter into methane. This inhibition occurs through competitive interactions with key enzymes involved in the methanogenic pathway:

- Methyl-coenzyme M reductase (MCR) : This enzyme catalyzes the final step in methane production. This compound competes with substrates for binding, effectively reducing methane output .

- Coenzyme M methyltransferase : Similar to MCR, this enzyme is also inhibited by this compound, further disrupting methane synthesis pathways .

Case Studies and Experimental Findings

Several studies have investigated the efficacy of this compound as a methane inhibitor in livestock systems, particularly focusing on its application in ruminants.

Study 1: Cattle Trials

A notable trial involving cattle fed with Asparagopsis seaweed, which contains bromoform, reported significant reductions in methane production:

- Dosage : Cattle received doses ranging from 23.6 mg/day to 480 mg/day.

- Results : Methane production was reduced by 9% to 98%, with a notable long-term study showing a 28% reduction over 275 days at a dosage of 25 mg/kg dry matter .

| Trial Duration | Dosage (mg/day) | Methane Reduction (%) |

|---|---|---|

| 275 days | 25 | 28 |

| Various | 23.6 - 480 | 9 - 98 |

Study 2: Environmental Impact Assessment

An environmental assessment highlighted that this compound's potential for mitigating methane emissions must be balanced against its ecological effects. The study indicated:

- Biodegradation : this compound exhibited only a 17% biodegradation rate over 28 days under aerobic conditions .

- Tissue Residues : Concerns were raised about the accumulation of bromoform residues in animal tissues and milk, necessitating further research into safe usage levels and regulatory compliance .

Research Findings on Microbial Communities

Research has also focused on how this compound affects microbial communities involved in methane production. A study examining flooded soils treated with various halogenated compounds found that while certain compounds did not significantly alter bacterial communities, they had profound effects on archaeal populations responsible for methanogenesis .

常见问题

Q. What are the common synthetic routes for Bromo(deuterio)methane, and how do researchers optimize isotopic purity?

this compound is typically synthesized via one-step halogenation of deuterated methane precursors. For example, deuteration can be achieved using D₂O or deuterated reagents in halogen-exchange reactions under controlled conditions. Optimization focuses on minimizing isotopic scrambling through low-temperature protocols and inert atmospheres to preserve deuteration levels (>98% purity) . Analytical validation via mass spectrometry or infrared spectroscopy is critical to confirm isotopic integrity.

Q. What analytical techniques are most effective for characterizing this compound in gas-phase studies?

Gas chromatography coupled with flame ionization detection (GC/FID) is widely used for quantification, with detection limits as low as 0.02 mg/m³ in air samples (adapted from bromoethane analysis methods) . Fourier-transform infrared (FTIR) spectroscopy is preferred for structural analysis, particularly for resolving CH/CD vibrational modes and anharmonicity constants .

Q. How do researchers address stability and storage challenges for this compound in laboratory settings?

Due to its volatility and light sensitivity, storage in amber glass vessels under refrigeration (-20°C) with PTFE-lined caps is recommended. Stability tests using periodic GC-MS headspace analysis help monitor decomposition, with argon purging to mitigate oxidative degradation .

Q. What safety protocols are essential for handling this compound in experimental workflows?

Procedures include fume hood use for all manipulations, personal protective equipment (PPE) such as nitrile gloves and gas-resistant goggles, and real-time monitoring via portable photoionization detectors (PIDs). Emergency protocols for inhalation exposure should follow OSHA guidelines for halogenated methanes .

Q. How is this compound utilized in vibrational spectroscopy studies?

Its deuterated C-D bonds provide a model system for studying vibrational coupling and anharmonicity. Researchers compare overtone spectra of CH₃Br and CD₃Br to derive mode-specific constants, using high-resolution FTIR with cryogenic sample cells to reduce thermal broadening .

Advanced Research Questions

Q. How does isotopic substitution (H → D) alter the reaction kinetics of this compound in nucleophilic substitution (SN2) reactions?

Deuterium substitution increases the activation energy due to higher bond strength (C-D vs. C-H), slowing reaction rates. Kinetic isotope effects (KIEs) are quantified using competition experiments between CH₃Br and CD₃Br with nucleophiles (e.g., OH⁻). Computational modeling (e.g., DFT) complements experimental data to map transition states and validate kinetic parameters .

Q. What computational strategies reconcile discrepancies between experimental and theoretical vibrational spectra of this compound?

Discrepancies arise from anharmonic effects and solvent interactions. Researchers employ post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) with anharmonic corrections to refine spectral predictions. Benchmarking against high-precision FTIR data ensures accuracy, particularly for C-D stretching modes .

Q. How can this compound be used as a tracer in atmospheric chemistry studies?

Its distinct isotopic signature allows tracking of halogen radical reactions in ozone depletion models. Field studies deploy cryogenic air samplers with subsequent GC-MS analysis, while lab simulations use photolysis chambers to study UV-induced degradation pathways .

Q. What experimental designs mitigate isotopic cross-contamination in studies comparing CH₃Br and CD₃Br?

Segregated glassware and dedicated instrumentation (e.g., separate GC columns) prevent cross-talk. Isotopic carryover is assessed via blank runs and control experiments. Statistical validation (e.g., ANOVA) ensures data integrity in dual-isotope studies .

Q. How do solvent interactions influence the NMR chemical shifts of this compound, and how can this be modeled?

Solvent-induced shifts are analyzed using deuterated solvents (e.g., CDCl₃) to avoid signal overlap. Density functional theory (DFT) with polarizable continuum models (PCM) predicts solvent effects on ¹H/²H NMR shifts. Experimental validation involves variable-temperature NMR to isolate solvent vs. temperature contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。